molecular formula C14H16N2O5 B576379 (2S)-2-acetamido-4-(2-acetamidophenyl)-4-oxobutanoic acid CAS No. 1301-03-7

(2S)-2-acetamido-4-(2-acetamidophenyl)-4-oxobutanoic acid

Cat. No.: B576379
CAS No.: 1301-03-7
M. Wt: 292.291
InChI Key: ICDIWXSXHWPWBS-LBPRGKRZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

(2S)-2-acetamido-4-(2-acetamidophenyl)-4-oxobutanoic acid can be synthesized through the acetylation of L-Kynurenine. The process typically involves reacting L-Kynurenine with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the formation of the diacetate derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is subjected to purification steps, including crystallization and chromatography, to obtain the final product .

Mechanism of Action

(2S)-2-acetamido-4-(2-acetamidophenyl)-4-oxobutanoic acid exerts its effects primarily through its metabolites in the kynurenine pathway. It acts on molecular targets such as the N-methyl-D-aspartate (NMDA) receptor and G protein-coupled receptor 35 (GPR35) . These interactions lead to the modulation of neuronal excitability and immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-acetamido-4-(2-acetamidophenyl)-4-oxobutanoic acid is unique due to its dual role as both a precursor and a metabolite in the kynurenine pathway. Its ability to modulate immune responses and neuronal excitability makes it a valuable compound in both research and therapeutic contexts .

Properties

CAS No.

1301-03-7

Molecular Formula

C14H16N2O5

Molecular Weight

292.291

IUPAC Name

(2S)-2-acetamido-4-(2-acetamidophenyl)-4-oxobutanoic acid

InChI

InChI=1S/C14H16N2O5/c1-8(17)15-11-6-4-3-5-10(11)13(19)7-12(14(20)21)16-9(2)18/h3-6,12H,7H2,1-2H3,(H,15,17)(H,16,18)(H,20,21)/t12-/m0/s1

InChI Key

ICDIWXSXHWPWBS-LBPRGKRZSA-N

SMILES

CC(=O)NC1=CC=CC=C1C(=O)CC(C(=O)O)NC(=O)C

Origin of Product

United States

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